

Spectroscopic Analysis of 6-(Phenylamino)nicotinic Acid: A Technical Guide

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Compound of Interest

Compound Name: 6-(Phenylamino)nicotinic acid

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Introduction

6-(Phenylamino)nicotinic acid is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural similarity to known biologically active molecules. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the elucidation of its structure-activity relationships. This technical guide provides a comprehensive overview of the spectroscopic analysis of **6-(Phenylamino)nicotinic acid**, including detailed experimental protocols and data interpretation for Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Due to the limited availability of published experimental spectra for **6-(Phenylamino)nicotinic acid**, this guide utilizes data from its constituent moieties, nicotinic acid and aniline, to predict its spectroscopic characteristics. This approach provides a robust framework for researchers to interpret their own experimental data.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for **6-(Phenylamino)nicotinic acid**, derived from the analysis of nicotinic acid and aniline.

Table 1: Predicted FT-IR Spectroscopic Data for 6-(Phenylamino)nicotinic Acid

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400-3300	Medium	N-H stretch (secondary amine)
~3100-2500	Broad	O-H stretch (carboxylic acid)
~3100-3000	Medium-Weak	Aromatic C-H stretch
~1700-1680	Strong	C=O stretch (carboxylic acid) [1]
~1620-1580	Medium-Strong	N-H bend, C=C ring stretches [1] [2]
~1335-1250	Medium-Strong	Aromatic C-N stretch [3]
~1300-1200	Medium	C-O stretch (carboxylic acid)
~900-675	Strong	Aromatic C-H out-of-plane bend

Note: The presence of the phenylamino group is expected to introduce a characteristic N-H stretching vibration and modify the aromatic C-H and C=C stretching regions compared to nicotinic acid.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 2: Predicted UV-Vis Spectroscopic Data for 6-(Phenylamino)nicotinic Acid

Solvent	$\lambda_{\text{max 1}}$ (nm)	$\lambda_{\text{max 2}}$ (nm)
0.1 M HCl	~210-220	~260-270 [5] [6]
Ethanol	~262	-

Note: The aniline moiety is a chromophore that absorbs in the UV region.[\[7\]](#) The conjugation of the phenylamino group with the pyridine ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to nicotinic acid alone.

Table 3: Predicted ^1H NMR Spectroscopic Data for 6-(Phenylamino)nicotinic Acid (in DMSO- d_6)

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~13.0	Broad s	COOH
~9.5	s	N-H
~8.8-9.0	d	H-2 (Pyridine)
~8.0-8.2	dd	H-4 (Pyridine)
~7.5-7.7	t	H-meta (Phenyl)
~7.2-7.4	d	H-ortho (Phenyl)
~7.0-7.2	t	H-para (Phenyl)
~6.8-7.0	d	H-5 (Pyridine)

Note: The chemical shifts are estimated based on the data for nicotinic acid and aniline.[8][9][10] The electron-donating nature of the amino group is expected to shift the signals of the pyridine ring protons upfield compared to nicotinic acid.

Table 4: Predicted ^{13}C NMR Spectroscopic Data for 6-(Phenylamino)nicotinic Acid (in DMSO- d_6)

Chemical Shift (δ , ppm)	Assignment
~167	C=O (Carboxylic acid)
~155	C-6 (Pyridine)
~152	C-2 (Pyridine)
~140	C-ipso (Phenyl)
~138	C-4 (Pyridine)
~129	C-meta (Phenyl)
~125	C-3 (Pyridine)
~122	C-para (Phenyl)
~120	C-ortho (Phenyl)
~108	C-5 (Pyridine)

Note: The chemical shifts are predicted based on the known values for nicotinic acid and aniline.^{[11][12][13]} The attachment of the nitrogen atom is expected to significantly shield the C-6 and C-5 carbons of the pyridine ring.

Experimental Protocols

Synthesis of 6-(Phenylamino)nicotinic Acid

A plausible synthetic route to **6-(Phenylamino)nicotinic acid** involves the nucleophilic aromatic substitution of 6-chloronicotinic acid with aniline.

Materials:

- 6-Chloronicotinic acid^{[14][15][16]}
- Aniline
- Potassium carbonate
- Dimethylformamide (DMF)

- Hydrochloric acid (for workup)
- Ethyl acetate (for extraction)
- Magnesium sulfate (for drying)

Procedure:

- To a solution of 6-chloronicotinic acid in DMF, add potassium carbonate and aniline.
- Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for several hours, monitoring the reaction progress by thin-layer chromatography.
- After completion, cool the reaction mixture to room temperature and pour it into water.
- Acidify the aqueous solution with hydrochloric acid to precipitate the product.
- Filter the crude product and wash it with water.
- Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Analysis

1. Fourier-Transform Infrared (FT-IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
- Sample Preparation: The solid sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.^{[17][18]} For the KBr pellet method, a small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk.^[18]
- Data Acquisition: The spectrum is typically recorded in the range of 4000 to 400 cm^{-1} . A background spectrum of the empty spectrometer (or a blank KBr pellet) is recorded and subtracted from the sample spectrum.^{[19][20]}

2. Ultraviolet-Visible (UV-Vis) Spectroscopy

- Instrumentation: A UV-Visible spectrophotometer.
- Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, 0.1 M HCl). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.
- Data Acquisition: The UV-Vis spectrum is recorded over a wavelength range of approximately 200 to 400 nm.^[21] A blank spectrum of the solvent is first recorded and used as a baseline correction.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

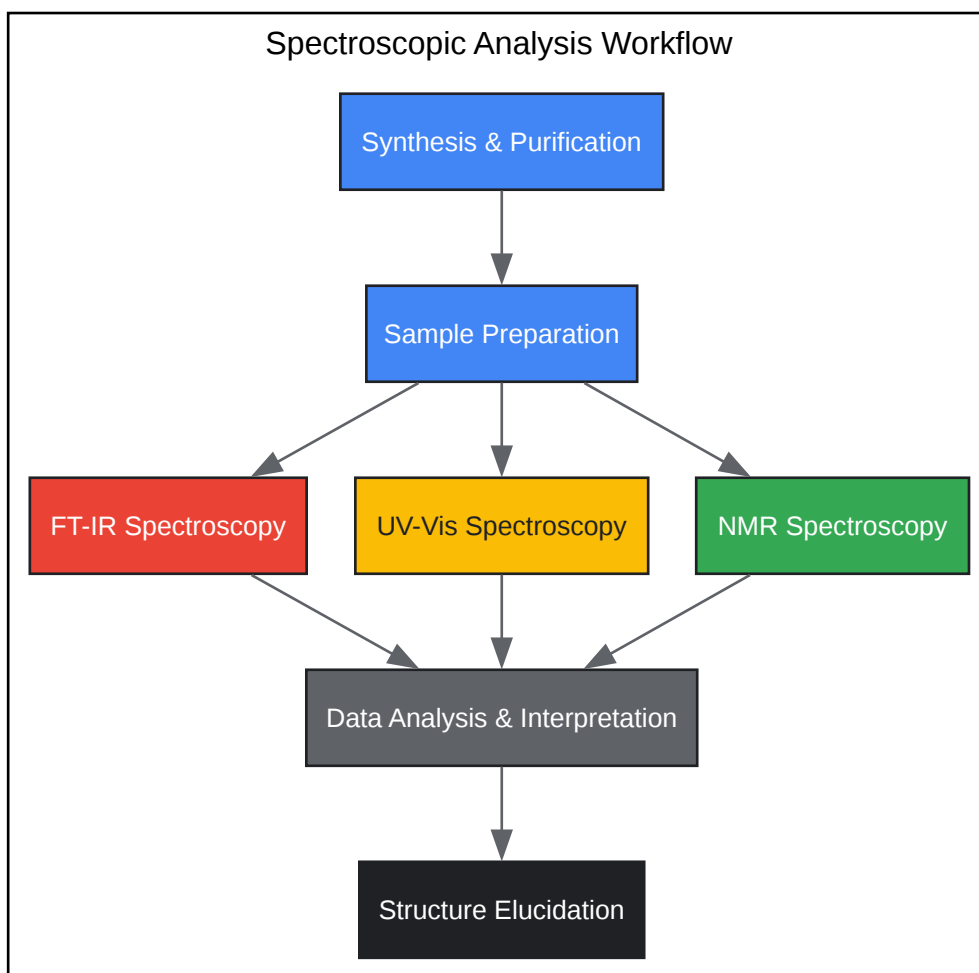
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).
- 1H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width of about 15 ppm, and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition: A one-dimensional carbon NMR spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to 1H NMR. Key parameters include a spectral width of about 220 ppm and a relaxation delay of 2-5 seconds.^{[22][23]}

Visualizations

Chemical Structure

Caption: Chemical structure of **6-(Phenylamino)nicotinic acid**.

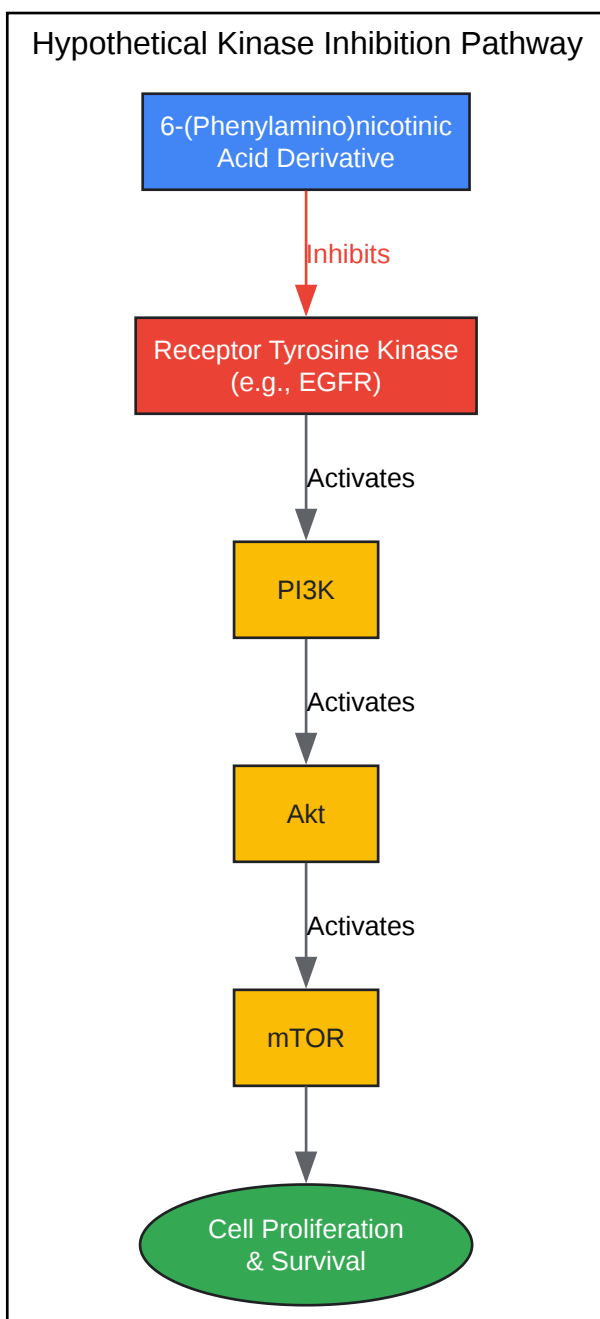
Experimental Workflow



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Caption: General workflow for spectroscopic analysis.

Hypothetical Signaling Pathway



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Caption: Hypothetical signaling pathway for a kinase inhibitor.

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